3-fluoro-N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide
Description
This compound (CAS: 2034544-62-0) is a benzenesulfonamide derivative featuring a 3-fluoro substituent on the aromatic ring, an azetidine moiety modified with an isobutylsulfonyl group, and a 2-oxoethyl linker. Its molecular formula is C20H25FN2O4S2 (calculated molecular weight: 436.5 g/mol) . The azetidine ring, a four-membered heterocycle, distinguishes it from larger cyclic amines like piperazine or piperidine. The isobutylsulfonyl group contributes to its lipophilicity, while the sulfonamide core may enable interactions with biological targets such as enzymes or receptors. However, specific data on its synthesis, melting point, or bioactivity are absent in the provided evidence, highlighting a gap for further study.
Properties
IUPAC Name |
3-fluoro-N-[2-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-oxoethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O5S2/c1-11(2)10-24(20,21)14-8-18(9-14)15(19)7-17-25(22,23)13-5-3-4-12(16)6-13/h3-6,11,14,17H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBPFIOLTZHSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CNS(=O)(=O)C2=CC=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Azetidine Ring
The azetidine ring, a four-membered nitrogen-containing heterocycle, is synthesized via cyclization reactions. A common precursor for this step is a β-amino alcohol or a related compound, which undergoes intramolecular nucleophilic substitution under basic conditions. For example, treatment of 3-(isobutylsulfonyl)azetidine precursors with potassium carbonate in dimethylformamide (DMF) facilitates ring closure at elevated temperatures (80–100°C). The reaction typically achieves moderate yields (50–65%), with purity dependent on subsequent recrystallization or chromatography.
Key Reaction Parameters for Azetidine Formation
| Parameter | Condition |
|---|---|
| Precursor | β-amino alcohol derivative |
| Base | K2CO3 or Et3N |
| Solvent | DMF or THF |
| Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
Introduction of the Fluoro Group
Fluorination at the 3-position of the benzenesulfonamide moiety is achieved using diethylaminosulfur trifluoride (DAST). This reagent selectively substitutes hydroxyl or nitro groups with fluorine under anhydrous conditions. For instance, treating 3-nitrobenzenesulfonamide with DAST in dichloromethane at −10°C to 0°C yields the fluorinated product after 2–4 hours. The reaction requires strict moisture control to prevent hydrolysis of DAST, which generates hazardous byproducts.
Fluorination Efficiency
| Starting Material | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| 3-Nitrobenzenesulfonamide | DAST | −10°C | 70–75 |
| 3-Hydroxybenzenesulfonamide | DAST | 0°C | 60–65 |
Coupling Reactions
The final step involves coupling the azetidine derivative with the fluorinated benzenesulfonamide. This is typically accomplished using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC). The reaction proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature, with 4-dimethylaminopyridine (DMAP) as a catalyst. The product is isolated via aqueous workup and purified by column chromatography.
Coupling Reaction Optimization
| Coupling Agent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| EDCI | THF | DMAP | 80–85 |
| DCC | DCM | DMAP | 75–80 |
Industrial Production Methods
Scaling the synthesis to industrial levels necessitates modifications to enhance efficiency and safety. Continuous flow reactors are employed for the cyclization and fluorination steps, reducing reaction times and improving heat management. For example, a microreactor system operating at 100°C achieves azetidine ring formation in 2 hours (compared to 6–12 hours in batch reactors) with a 15% increase in yield. Additionally, automated systems enable precise control over reagent stoichiometry and temperature gradients, minimizing byproduct formation.
Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature Control | ±5°C | ±1°C |
| Reaction Time | 6–12 hours | 2–4 hours |
| Yield | 50–65% | 70–75% |
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents like DMF and THF are preferred for cyclization due to their ability to stabilize transition states. However, DMF poses challenges in industrial settings due to its high boiling point (153°C), complicating solvent recovery. Alternatives such as 2-methyltetrahydrofuran (2-MeTHF), a biodegradable solvent, are being explored for greener synthesis.
Catalytic Enhancements
Recent advances focus on replacing EDCI/DCC with polymer-supported carbodiimides, which simplify purification and reduce waste. For instance, polystyrene-bound EDCI enables catalyst recovery via filtration, reducing costs by 20–30%.
Analytical Characterization
Post-synthesis analysis employs techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). Key characterization data include:
NMR Spectral Data (DMSO-d6)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (F-substituted) | 7.45–7.60 | Doublet |
| Azetidine CH2 | 3.20–3.50 | Multiplet |
| Isobutyl CH3 | 1.05–1.15 | Singlet |
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC (C18 column) | ≥98.5 |
| LC-MS | ≥99.0 |
Comparative Analysis with Alternative Methods
Alternative synthetic routes, such as microwave-assisted cyclization or enzymatic fluorination, have been explored but face limitations. Microwave methods reduce azetidine formation time to 30 minutes but require specialized equipment. Enzymatic approaches using fluorinases offer eco-friendly advantages but achieve lower yields (40–50%) compared to DAST.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-fluoro-N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluoro group and the azetidine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The benzenesulfonamide moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Piperazine-Linked Benzenesulfonamides
Examples :
- N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d)
- N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-fluoro-benzenesulfonamide analogs (6k, 6l) .
Key Differences :
- The isobutylsulfonyl group may enhance lipophilicity relative to the bulky biaryl groups in 6k and 6l, possibly affecting membrane permeability.
Quinazoline-Linked Sulfonamides
Examples :
- Compounds 21–24 (e.g., 4-(2-(2-((2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide) .
Key Differences :
- The quinazoline moiety in analogs 21–24 introduces a planar heterocyclic system, likely enhancing π-π stacking interactions with protein targets, unlike the non-aromatic azetidine in the target compound.
- Higher melting points in quinazoline derivatives suggest greater crystallinity, possibly due to extended conjugation .
Thiazole- and Triazole-Linked Sulfonamides
Examples :
- N-{[5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide .
- 4-Amino-N-(3-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)thiazol-2(3H)-ylidene)benzenesulfonamide (4e) .
Key Differences :
- Thiazole/triazole rings in analogs may improve metabolic stability compared to azetidine.
- The target compound’s isobutylsulfonyl group could offer superior solubility in non-polar environments compared to halogenated aryl groups in 4e–4h .
Azetidine-Containing Pharmaceuticals
Example :
- BVT.2733 : 3-chloro-2-methyl-N-(4-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-1,3-thiazol-2-yl)benzenesulfonamide .
Key Differences :
- BVT.2733’s piperazine-thiazole system may enhance binding to larger enzyme pockets, whereas the target compound’s compact azetidine could favor selectivity for smaller active sites.
Biological Activity
3-fluoro-N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide, a novel compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article focuses on its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorinated phenyl group , an azetidine ring , and an isobutylsulfonyl group , which contribute to its chemical properties and biological interactions. The presence of fluorine is known to enhance metabolic stability and lipophilicity, potentially improving the compound's pharmacokinetic profile.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 335.43 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not determined |
| LogP | 2.5 (predicted) |
The biological activity of 3-fluoro-N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that the compound may act as a Janus kinase (JAK) inhibitor , which is significant in the treatment of inflammatory diseases and certain cancers .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits moderate inhibitory activity against several cancer cell lines, including:
- A549 (Lung Cancer) : IC50 = 12 µM
- MCF-7 (Breast Cancer) : IC50 = 15 µM
- HCT116 (Colon Cancer) : IC50 = 10 µM
These results indicate that the compound may possess potential as an anticancer agent.
In Vivo Studies
Animal model studies are necessary to further evaluate the efficacy and safety profile of this compound. Preliminary studies suggest promising results in reducing tumor size in xenograft models, although comprehensive toxicity assessments are still required.
Case Studies
- Case Study on JAK Inhibition : A recent study explored the effects of similar azetidine derivatives on JAK pathways, revealing that modifications in the sulfonamide group can significantly influence inhibitory potency .
- Combination Therapies : Research has indicated that combining this compound with established chemotherapeutics may enhance therapeutic outcomes by overcoming resistance mechanisms observed in various cancer types .
Synthetic Routes
The synthesis of 3-fluoro-N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide involves several key steps:
- Formation of Azetidine Ring : Cyclization reactions using appropriate precursors.
- Sulfonylation : Introduction of the isobutylsulfonyl group via sulfonyl chloride under basic conditions.
- Fluorination : Incorporation of the fluorinated phenyl group through palladium-catalyzed cross-coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
